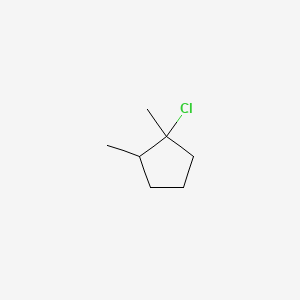

1-Chloro-1,2-dimethylcyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61042-06-6 |

|---|---|

Molecular Formula |

C7H13Cl |

Molecular Weight |

132.63 g/mol |

IUPAC Name |

1-chloro-1,2-dimethylcyclopentane |

InChI |

InChI=1S/C7H13Cl/c1-6-4-3-5-7(6,2)8/h6H,3-5H2,1-2H3 |

InChI Key |

RGIFZFSYOYHEHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-1,2-dimethylcyclopentane: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane ring is a significant structural element in a wide range of biologically active molecules and natural products.[1] Its conformational flexibility and the capacity for intricate stereochemical arrangements make it a valuable scaffold in modern drug discovery.[1][2] This guide focuses on the chemical properties, synthesis, and reactivity of a specific substituted cyclopentane, 1-chloro-1,2-dimethylcyclopentane, providing insights for its application in synthetic and medicinal chemistry.

Physicochemical Properties

This compound is a halogenated cycloalkane. Its core physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H13Cl | [3][4] |

| Molecular Weight | 132.63 g/mol | [3][4] |

| CAS Number | 60400-37-5 | [3] |

| Canonical SMILES | CC1CCCC1(C)Cl | [3] |

| Isomeric SMILES | CC1CCCC1(C)Cl | [3] |

| InChI Key | RGIFZFSYOYHEHU-UHFFFAOYSA-N | [3] |

Synthesis and Stereochemistry

The synthesis of this compound can be approached through several synthetic routes, primarily involving the hydrochlorination of 1,2-dimethylcyclopentene.

Synthesis via Hydrohalogenation of 1,2-Dimethylcyclopentene

A primary method for synthesizing this compound is the electrophilic addition of hydrogen chloride (HCl) to 1,2-dimethylcyclopentene.[5][6] This reaction proceeds through a carbocation intermediate.[7][8]

Reaction: 1,2-Dimethylcyclopentene + HCl → this compound

The mechanism involves the alkene's pi bond acting as a nucleophile, attacking the electrophilic hydrogen of HCl.[5][6] This forms a tertiary carbocation at the more substituted carbon of the original double bond, a process governed by Markovnikov's rule, which states that the hydrogen adds to the carbon with more hydrogen atoms, leading to the more stable carbocation.[5][9] The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product.[5]

Stereochemical Considerations

1,2-dimethylcyclopentane can exist as cis and trans diastereomers. The cis isomer is a meso compound, while the trans isomer is chiral and exists as a pair of enantiomers.[10][11] Consequently, the stereochemistry of the starting 1,2-dimethylcyclopentene and the reaction conditions will influence the stereochemical outcome of the chlorination. The carbocation intermediate is trigonal planar, allowing the chloride ion to attack from either face, potentially leading to a mixture of stereoisomers.[7]

Reactivity and Mechanistic Pathways

As a tertiary alkyl halide, this compound exhibits reactivity characteristic of this class of compounds, primarily involving nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (SN1)

Tertiary alkyl halides readily undergo SN1 reactions, especially with weak nucleophiles like water or alcohols.[12][13] The reaction proceeds through a stable tertiary carbocation intermediate, which is the rate-determining step.[12]

Protocol for Solvolysis (Methanolysis):

-

Dissolve this compound in methanol at a low temperature.

-

The polar protic solvent facilitates the departure of the chloride leaving group, forming a tertiary carbocation.[14]

-

Methanol acts as the nucleophile, attacking the carbocation.

-

A subsequent deprotonation step yields the ether product, 1-methoxy-1,2-dimethylcyclopentane.[14]

Because the reaction proceeds through a planar carbocation, a racemic mixture of the product is expected if the starting material is chiral.[12][14]

Elimination Reactions (E1 and E2)

Elimination reactions are also common for tertiary alkyl halides, leading to the formation of alkenes.

-

E1 Reaction: This pathway competes with SN1 reactions, particularly at higher temperatures, and also proceeds through a carbocation intermediate.[15]

-

E2 Reaction: The use of a strong, non-nucleophilic base will favor the E2 mechanism, where a proton is abstracted simultaneously with the departure of the leaving group.[13] This is often the preferred method for synthesizing alkenes from alkyl halides due to its predictability and avoidance of carbocation rearrangements.[13]

Applications in Research and Drug Development

Substituted cyclopentanes are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds.[2][16] They are found in prostaglandins, steroids, and various therapeutic agents.[1][17] The ability to synthesize and functionalize molecules like this compound is crucial for creating libraries of diverse compounds for drug screening.[18] For instance, this molecule can serve as a precursor for introducing the 1,2-dimethylcyclopentyl moiety into larger molecules, potentially influencing their binding affinity and pharmacokinetic properties. The stereocontrolled synthesis of such cyclopentane derivatives is an active area of research, with modern synthetic methods enabling the construction of complex structures.[2][16]

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, as a halogenated organic compound, it should be handled with care in a well-ventilated fume hood.[19] Personal protective equipment, including gloves and safety glasses, should be worn.[19][20] It is advisable to consult the Safety Data Sheet (SDS) for specific handling and disposal procedures.[19][21]

References

- Organic Chemistry Tutor. (n.d.). Hydrohalogenation of Alkenes.

- Chad's Prep. (n.d.). Hydrohalogenation Addition to Alkenes.

- Khan Academy. (n.d.). Hydrohalogenation.

- Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule.

- PubChem. (n.d.). This compound.

- Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.

- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.

- University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.

- Heasley, B. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 641-686.

- Homework.Study.com. (n.d.). Draw all the stereoisomers of 1,2-dimethylcyclopentane. Assign R and S configurations to the stereocenters in all isomers, and indicate which stereoisomers are chiral and which, if any, are meso.

- Organic Chemistry On-Line. (n.d.). Stereoisomers.

- Guan, Y., Bissantz, C., Bergstrom, D. E., & Link, A. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677–686.

- ResearchGate. (n.d.). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.

- ACS Fall 2025. (n.d.). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition.

- Chemistry Steps. (n.d.). Markovnikov's Rule.

- YouTube. (2015, April 10). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. leah4sci.com [leah4sci.com]

- 7. Hydrohalogenation Addition to Alkenes - Chad's Prep® [chadsprep.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 10. homework.study.com [homework.study.com]

- 11. askthenerd.com [askthenerd.com]

- 12. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. ocw.uci.edu [ocw.uci.edu]

- 16. researchgate.net [researchgate.net]

- 17. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]

- 18. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Page loading... [wap.guidechem.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Chloro-1,2-dimethylcyclopentane (CAS 61042-06-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1,2-dimethylcyclopentane, with the CAS number 61042-06-6, is a halogenated cyclic alkane of interest in synthetic organic chemistry. Its structure, featuring a five-membered carbocyclic ring with two methyl groups and a chlorine atom on a tertiary carbon, makes it a potential building block for more complex molecules. The cyclopentane motif is a recognized privileged scaffold in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic drugs.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on computed data.[2]

| Property | Value |

| CAS Number | 61042-06-6 |

| Molecular Formula | C₇H₁₃Cl |

| Molecular Weight | 132.63 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1CCCC1(C)Cl |

| InChIKey | RGIFZFSYOYHEHU-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods for the formation of tertiary alkyl halides. The choice of synthetic route can influence the stereochemical outcome, a critical consideration for applications in drug development where specific stereoisomers are often required for desired biological activity.

Method 1: Nucleophilic Substitution of 1,2-Dimethylcyclopentanol

A common and direct method for the synthesis of tertiary alkyl chlorides is the reaction of the corresponding tertiary alcohol with a chlorinating agent. In this case, 1,2-dimethylcyclopentanol serves as the precursor.

Reaction Scheme:

Caption: Synthesis of this compound from 1,2-Dimethylcyclopentanol.

Mechanism with HCl (Sₙ1 Pathway):

The reaction with concentrated hydrochloric acid proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism.[3]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid like HCl, it is protonated to form a good leaving group, water.

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation at the C1 position. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: The chloride ion (Cl⁻) from HCl, a competent nucleophile, attacks the planar carbocation. This attack can occur from either face, which would lead to a racemic mixture if the adjacent carbon were not also a stereocenter.

Caption: Sₙ1 mechanism for the reaction of 1,2-dimethylcyclopentanol with HCl.

Mechanism with Thionyl Chloride (SOCl₂):

The reaction with thionyl chloride (SOCl₂) offers an alternative route that often proceeds with retention of configuration, via an Sₙi (internal nucleophilic substitution) mechanism, especially in the absence of a base like pyridine.[4][5]

-

Formation of an Alkyl Chlorosulfite: The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite intermediate.

-

Deprotonation: A weak base (which can be the displaced chloride ion or the solvent) removes the proton from the oxonium ion.

-

Internal Nucleophilic Attack: The key step involves the internal delivery of the chloride from the chlorosulfite group to the carbon atom, with the simultaneous departure of sulfur dioxide and a chloride ion. This concerted step leads to the formation of the alkyl chloride with retention of stereochemistry.[4]

Method 2: Free-Radical Halogenation of 1,2-Dimethylcyclopentane

Another potential synthetic route is the free-radical chlorination of 1,2-dimethylcyclopentane. This method is generally less selective for producing a single product, as chlorination can occur at various positions on the ring and on the methyl groups.[6]

Reaction Scheme:

Caption: Free-radical chlorination of 1,2-dimethylcyclopentane.

Mechanism:

The reaction proceeds via a standard free-radical chain mechanism involving three stages: initiation, propagation, and termination.

-

Initiation: UV light initiates the homolytic cleavage of the Cl-Cl bond to generate two chlorine radicals.

-

Propagation: A chlorine radical abstracts a hydrogen atom from the 1,2-dimethylcyclopentane, preferentially from the tertiary carbon (C1) due to the greater stability of the resulting tertiary radical. This forms a tertiary alkyl radical and HCl. The alkyl radical then reacts with another molecule of Cl₂ to form the product and a new chlorine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radicals.

Due to the statistical nature of radical reactions, a mixture of monochlorinated products is expected, including isomers where chlorination has occurred at other positions on the cyclopentane ring.[6] This makes purification a critical step if this synthetic route is employed.

Stereochemistry

This compound has two stereocenters (at C1 and C2). Therefore, a total of four stereoisomers are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis and trans relationship refers to the relative orientation of the two methyl groups.

-

cis-isomers: The methyl groups are on the same side of the ring.

-

trans-isomers: The methyl groups are on opposite sides of the ring.

The stereochemical outcome of the synthesis will depend on the starting material and the reaction mechanism. For instance, starting with a specific stereoisomer of 1,2-dimethylcyclopentanol and using a reaction that proceeds with a known stereochemical consequence (e.g., Sₙ1 leading to racemization at C1, or Sₙi with retention) can provide some control over the final stereoisomeric composition. The characterization and separation of these diastereomers would be crucial for any application in drug development.[7]

Reactivity and Potential Synthetic Applications

As a tertiary alkyl halide, this compound is expected to undergo nucleophilic substitution reactions primarily through an Sₙ1 mechanism due to the stability of the tertiary carbocation intermediate. It can also undergo elimination reactions (E1) in the presence of a non-nucleophilic base.

These reactions open up possibilities for introducing a variety of functional groups at the C1 position, making it a versatile intermediate for the synthesis of more complex molecules. For example, it could be used in Friedel-Crafts alkylation reactions to introduce the 1,2-dimethylcyclopentyl moiety onto an aromatic ring, although carbocation rearrangements should be considered.[8]

Spectroscopic Characterization (Predicted)

As of the date of this guide, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound (CAS 61042-06-6) is limited. Therefore, the following are predicted characteristics based on the analysis of similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple diastereomers and overlapping signals from the cyclopentane ring protons. However, some general features can be predicted:

-

Methyl Protons: Two distinct signals for the two methyl groups, likely appearing as singlets or doublets depending on the stereoisomer and coupling with the proton at C2.

-

Cyclopentane Ring Protons: A series of complex multiplets in the upfield region.

-

Proton at C2: A multiplet whose chemical shift and splitting pattern would be highly dependent on the stereochemistry.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be a valuable tool for confirming the carbon skeleton. For a given stereoisomer, seven distinct signals would be expected.

-

Quaternary Carbon (C1): A signal significantly downfield due to the attachment of the electronegative chlorine atom.

-

Methyl Carbons: Two signals in the upfield region.

-

Cyclopentane Ring Carbons: Four signals corresponding to the remaining carbons of the ring. The chemical shifts would be influenced by the stereochemistry of the substituents. For a mixture of diastereomers, more than seven signals would be observed.

Mass Spectrometry

The mass spectrum would provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): An important feature would be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: Common fragmentation pathways for cyclic alkyl halides would be expected, including the loss of a chlorine radical (M-35) and the loss of a methyl group (M-15). The fragmentation pattern of the cyclopentane ring itself could also contribute to the spectrum.[9]

Applications in Drug Discovery

The cyclopentane ring is a key structural feature in numerous FDA-approved drugs and natural products.[1] Its conformational flexibility allows it to adopt various shapes to fit into the binding sites of biological targets. Substituted cyclopentanes have been investigated as scaffolds for a wide range of therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.[10][11]

While there are no specific documented applications of this compound in drug discovery to date, its structure suggests potential as a synthetic intermediate for creating libraries of novel cyclopentane-based compounds. The 1,2-dimethyl substitution pattern provides a specific stereochemical and conformational constraint that could be exploited in rational drug design to enhance binding affinity and selectivity for a target protein.[12]

The chlorine atom serves as a handle for further functionalization, allowing for the introduction of various pharmacophoric groups through nucleophilic substitution reactions. This would enable the exploration of the chemical space around the cyclopentane core in the search for new bioactive molecules.

Safety and Handling

Purification

Purification of this compound would likely involve standard techniques for non-polar organic compounds.

-

Washing: The crude product from an Sₙ1 reaction with HCl would be washed with water to remove excess acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove dissolved water.

-

Drying: The organic layer would be dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Distillation: Final purification can be achieved by distillation, potentially under reduced pressure if the boiling point is high, to separate it from any remaining starting materials or byproducts.[13][14][15]

Conclusion

This compound is a tertiary alkyl halide with potential as a synthetic building block. Its synthesis can be achieved through established methods such as nucleophilic substitution of the corresponding alcohol or free-radical halogenation of the parent alkane, with important considerations for stereochemical control. While specific experimental data and direct applications in drug discovery are currently limited in the public domain, its structural features, particularly the substituted cyclopentane core, align with scaffolds known for biological activity. This technical guide provides a foundational understanding of this compound, intended to support further research and exploration of its synthetic utility and potential in the development of novel therapeutics.

References

- BenchChem. (n.d.). Advancing Modern Therapeutics: Unlocking the Potential of Substituted Cyclopentanes.

- Monochlorination of cis-1,2-dimethyl cyclopentane, #stereoisomerism #blackbook #jeeadvanced. (2025, November 11). YouTube.

- Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC.

- Preparation and Purification of An Alkyl Halide. Scribd.

- Heasley, B. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 641-686.

- Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH.

- Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. PMC.

- Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School.

- CAS. (n.d.). CAS Registry.

- Synthesis of Alkyl Halide. Scribd.

- Preparation and Purification of An Alkyl Halide: Kim Lennard C. Garbin. Scribd.

- Purifying alkyl halides. Google Patents.

- Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane. YouTube.

- Cyclopentenone: A special moiety for anticancer drug design. ResearchGate.

- Reaction with Thionyl Chloride. YouTube.

- What is the number of different compounds formed from the monochlorination of cis-1,2-dimethyl cyclopentane? Chemistry Stack Exchange.

- Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction. Google Patents.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Chloro-2,2,4-trimethylpentane.

- Mass Spectrometry Fragmentation Part 1. YouTube.

- How To: Purify by Distillation. University of Rochester Department of Chemistry.

- Thionyl Chloride Reaction on Alcohol. D:\FIROZ\MATERIALS OF ALL TOPIC.

- PubChem. PubChem.

- This compound. PubChem.

- CAS Databases Documentation. CAS.org.

- Synthesis of Chiral Cyclopentenones. ACS Publications.

- mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry.

- mass spectra - fragmentation patterns. Chemguide.

- Cyclopentane, 1-chloro-1-methyl. NIST WebBook.

- How many absorptions would you expect to observe in the ^{13}C NMR spectra of the following compounds? (e) cis-1,2-Dimethylcyclohexane. Toppr.

- 1-Chloro-2-methylcyclopentane. PubChem.

- BenchChem. (n.d.). 1H NMR Spectrum Analysis: A Comparative Guide to 1-Chloro-2,2,4-trimethylpentane.

- CAS SciFinder® for Chemistry R&D. CAS.org.

- Stereochemistry. Unknown Source.

- BenchChem. (n.d.). Application Notes and Protocols for 1-Chloro-2,2,4-trimethylpentane in Organic Synthesis.

- 1,2,4-trisubstituted cyclopentanes as platforms for diversity. PubMed.

- 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts.

- CHEM 222: Reaction of Alcohols with Thionyl Chloride. YouTube.

- Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction. Notability.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Radical Halogenation with Stereochemistry Practice - Organic Chemistry Finals Review. YouTube.

- 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2. SpectraBase.

- The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry.

- Organic Chemistry On-Line. Unknown Source.

- [FREE] 3-chloro-2,2-dimethylpentane The ^1H NMR spectrum of a compound with molecular formula. brainly.com.

- 2-Chloro-1,1-dimethylcyclopentane. PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. careerendeavour.com [careerendeavour.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistryschool.net [chemistryschool.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. How To [chem.rochester.edu]

synthesis of 1-Chloro-1,2-dimethylcyclopentane

An In-Depth Technical Guide to the Synthesis of 1-Chloro-1,2-dimethylcyclopentane

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for preparing this compound, a tertiary alkyl halide of interest in synthetic organic chemistry. The guide is tailored for researchers, scientists, and drug development professionals, offering an in-depth analysis of reaction mechanisms, stereochemical outcomes, and practical experimental protocols. We will critically evaluate two primary synthetic strategies: the hydrochlorination of 1,2-dimethylcyclopentene and the nucleophilic substitution of 1,2-dimethylcyclopentanol. The discussion emphasizes the underlying chemical principles that govern reagent selection and reaction conditions, ensuring a robust and reproducible synthesis.

Introduction and Strategic Overview

This compound (Chemical Formula: C₇H₁₃Cl) is a halogenated cyclopentane derivative classified as a tertiary alkyl halide.[1] In this structure, a chlorine atom and a methyl group are attached to the same carbon (C1), with a second methyl group at the adjacent carbon (C2). Its utility in organic synthesis stems from its nature as a tertiary alkyl halide, making it a potential precursor for creating quaternary carbon centers and other complex molecular architectures through nucleophilic substitution and elimination reactions.[2]

The synthesis of such a tertiary chloride can be approached from several precursors. While the free-radical chlorination of 1,2-dimethylcyclopentane is a theoretical possibility, it is synthetically impractical due to a lack of regioselectivity, which would lead to a complex mixture of monochlorinated isomers and polychlorinated byproducts.[1][3] Therefore, more selective and reliable methods are required.

This guide will focus on the two most scientifically sound and widely applicable strategies:

-

Electrophilic Addition to an Alkene: The hydrochlorination of 1,2-dimethylcyclopentene.

-

Nucleophilic Substitution of a Tertiary Alcohol: The reaction of 1,2-dimethylcyclopentanol with a chlorinating agent.

Both pathways converge on a key intermediate—a stable tertiary carbocation—which dictates the reaction's feasibility and stereochemical outcome.

Synthetic Route I: Hydrochlorination of 1,2-Dimethylcyclopentene

This approach is a classic example of an electrophilic addition of a hydrogen halide to an alkene.[4] The reaction is governed by Markovnikov's rule, which predicts the regioselectivity of the addition.[5][6]

Mechanistic Rationale

The reaction proceeds via a two-step mechanism involving a carbocation intermediate.

-

Protonation of the Alkene: The π-bond of the 1,2-dimethylcyclopentene double bond acts as a nucleophile, attacking the electrophilic proton of hydrogen chloride (HCl). This protonation can occur at either of the two sp²-hybridized carbons. According to Markovnikov's rule, the proton adds to the carbon atom that results in the formation of the more stable carbocation intermediate.[6] In the case of 1,2-dimethylcyclopentene, protonation of either carbon of the double bond leads to the formation of a stable tertiary carbocation at the other carbon.

-

Nucleophilic Attack by Chloride: The resultant tertiary carbocation is a potent electrophile. The chloride ion (Cl⁻), acting as a nucleophile, rapidly attacks the positively charged carbon to form the final product, this compound.

Caption: Mechanism of Electrophilic Addition of HCl.

Stereochemical Considerations

The formation of the tertiary carbocation is the stereochemistry-determining step. The carbocation carbon is sp²-hybridized and possesses a planar geometry.[7] Consequently, the nucleophilic chloride ion can attack from either the top or bottom face of the plane with equal probability. This non-selective attack results in the formation of a racemic mixture of the two possible enantiomers of the product.[8][9] Since the reaction creates two chiral centers (at C1 and C2), a mixture of stereoisomers is expected.[8]

Synthetic Route II: Nucleophilic Substitution of 1,2-Dimethylcyclopentanol

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis.[10] The reactivity of the alcohol is highly dependent on its structure (primary, secondary, or tertiary). For tertiary alcohols like 1,2-dimethylcyclopentanol, the reaction proceeds readily via a unimolecular nucleophilic substitution (Sₙ1) mechanism.[11][12]

Reagent Selection and Causality

-

Hydrogen Chloride (HCl): This is the most direct and efficient reagent for converting tertiary alcohols to tertiary alkyl chlorides.[13][14] The reaction is rapid, often occurring at low temperatures, because it proceeds through a stable tertiary carbocation intermediate.[11][15] The strongly acidic conditions facilitate the protonation of the hydroxyl group, turning it into an excellent leaving group (water).

-

Thionyl Chloride (SOCl₂): While highly effective for primary and secondary alcohols, thionyl chloride is less ideal for tertiary alcohols.[11][14][15] The reaction with primary and secondary alcohols often proceeds via an Sₙ2-like mechanism, leading to inversion of stereochemistry.[16] With tertiary alcohols, the Sₙ1 pathway can compete, and the basicity of the pyridine co-solvent can promote elimination (E1) side reactions, reducing the yield of the desired alkyl chloride.

Sₙ1 Mechanism with HCl

The Sₙ1 pathway for this conversion involves three key steps:

-

Protonation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks a proton from HCl, forming a protonated alcohol (an oxonium ion). This step is a fast equilibrium that converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺, water).[14]

-

Formation of the Carbocation: The C-O bond in the oxonium ion cleaves heterolytically, and the water molecule departs. This is the slow, rate-determining step of the reaction and results in the formation of the same stable tertiary carbocation seen in the hydrochlorination route.

-

Nucleophilic Capture: The chloride ion attacks the electrophilic carbocation to form the final product.

Caption: Sₙ1 reaction pathway for the conversion of a tertiary alcohol.

Comparative Analysis of Synthetic Methodologies

Both validated routes are effective for the . The choice between them often depends on the availability of the starting material and desired experimental conditions.

| Feature | Route I: Hydrochlorination of Alkene | Route II: Substitution of Alcohol |

| Starting Material | 1,2-Dimethylcyclopentene | 1,2-Dimethylcyclopentanol |

| Primary Reagent | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |

| Mechanism | Electrophilic Addition | Unimolecular Nucleophilic Substitution (Sₙ1) |

| Key Intermediate | Tertiary Carbocation | Tertiary Carbocation |

| Stereochemical Outcome | Racemic Mixture | Racemic Mixture |

| Advantages | Atom economical; simple reaction setup. | Readily available starting material (can be made via Grignard reaction); reaction is typically very fast.[13] |

| Disadvantages | Alkene precursor may be less common or require synthesis.[17] | Not as atom economical (produces water as a byproduct). |

Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Hydrogen chloride is a corrosive gas with severe respiratory effects. Thionyl chloride is corrosive and reacts violently with water.

Protocol 1: Synthesis from 1,2-Dimethylcyclopentanol with HCl

This protocol is adapted from standard procedures for the conversion of tertiary alcohols to alkyl chlorides.[13][14][15]

-

Reagents and Equipment:

-

1,2-Dimethylcyclopentanol (1.0 eq)

-

Concentrated Hydrochloric Acid (37%, ~2.0-3.0 eq)

-

Round-bottom flask with a magnetic stir bar

-

Separatory funnel

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

-

-

Step-by-Step Procedure:

-

Place the round-bottom flask in an ice bath and add 1,2-dimethylcyclopentanol.

-

While stirring, slowly add the concentrated hydrochloric acid to the alcohol over 10-15 minutes. The reaction is often exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The formation of two distinct layers (an upper organic layer and a lower aqueous layer) should be observed.

-

Transfer the reaction mixture to a separatory funnel. Drain and discard the lower aqueous layer.

-

Wash the organic layer sequentially with:

-

Ice-cold water (to remove excess HCl).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid; caution: CO₂ evolution).

-

Brine (to begin the drying process).

-

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude product by simple or fractional distillation to obtain pure this compound.

-

Protocol 2: Synthesis from 1,2-Dimethylcyclopentene with HCl

This protocol involves the direct addition of HCl gas to the alkene.

-

Reagents and Equipment:

-

1,2-Dimethylcyclopentene (1.0 eq)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Hydrogen chloride gas cylinder with a regulator and delivery tube

-

Three-neck flask equipped with a gas inlet, a stirrer, and a drying tube outlet

-

Ice bath

-

Workup materials as described in Protocol 1.

-

-

Step-by-Step Procedure:

-

Set up the three-neck flask in an ice bath.

-

Dissolve 1,2-dimethylcyclopentene in the anhydrous solvent within the flask.

-

Begin stirring and slowly bubble dry HCl gas through the solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete (disappearance of starting material), stop the HCl flow and purge the system with an inert gas (e.g., nitrogen) to remove excess HCl.

-

Perform the same aqueous workup as described in Protocol 1 (steps 5-7) to isolate and purify the product.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Physical Properties: The compound is a liquid at room temperature. Its molecular formula is C₇H₁₃Cl with a molecular weight of approximately 132.63 g/mol .[18][19]

-

Spectroscopy:

-

¹H NMR: Will show characteristic signals for the two distinct methyl groups and the methylene protons of the cyclopentane ring.

-

¹³C NMR: Will show seven distinct carbon signals, including the quaternary carbon bonded to the chlorine.

-

Mass Spectrometry: Will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, indicative of the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: Will show C-H stretching and bending vibrations and a characteristic C-Cl stretching frequency in the fingerprint region.

-

Conclusion

The is reliably achieved through two primary, high-yielding routes: the hydrochlorination of 1,2-dimethylcyclopentene and the Sₙ1 reaction of 1,2-dimethylcyclopentanol with hydrogen chloride. Both methods proceed through a common tertiary carbocation intermediate, which dictates the rapid reaction rate and the formation of a racemic product mixture. The selection of a specific route will ultimately be guided by the availability of the starting material and the laboratory's resources. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful synthesis and characterization of this valuable tertiary alkyl halide for further application in chemical research and development.

References

- EvitaChem. (n.d.). Buy this compound (EVT-14727882). Retrieved from EvitaChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkhdb8b7fh_GXCswjUiR3nKSXaBunriq10TdrNMIoJnsoJ6GU6TPEw-kRr_ltpa8Bh7z7Y0oCyLpzr4dPqWixQ6QX2CPEg7nnm2u0E-qvVuHyZ4QJdXIQ1b4Bb74gwrtapMVCgvxtav5I=]

- Fiveable. (n.d.). Preparing Alkyl Halides from Alcohols. Retrieved from Fiveable Organic Chemistry Class Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb5X35iA-pxxYhNaX50Q_gv-Itmwz3JMTLbqZoL6FDkPLYT6-rIVgP1rZA6j1YKkJOjvHInFHQYNLuAQNiV-3cFn7fBHGvPhQF5FhAtWsw65EF0n0OtRLi0EFFb-F9jGyDGGCQ4Rf5UvGazyUQtCtrMZZaRsFvB9I9M1UTQ0NcLhyhEi6q8aM6U0eDKnFQ9g8Cs84xKn3JaiHCKVC2As_ngM6OJ4US]

- Homework.Study.com. (n.d.). How many stereoisomers will form with the hydrohalogenation reaction of 1,2-dimethylcyclopentene.... Retrieved from Homework.Study.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrlE_d1r47FGQqfVS4mr1QQd8ksaeP1kGoaE_K3iQxnuKnhnPCnPOCM_gHWcCnrXmaMcWVC6BlW6mUBn_fUjjTNnm5XraI2i1QYUI2kEEl3qlBSc4WEI9L4iYUjqFhvjM92NCdud6IpajqC8R0f_n-JRKiQ-V69Ps1Cj10Dob2CUbpbz5PQ15asffhoHkxfpkNC_78RREplKuCF5OHwkWlM04ia2nVJ4fyS3Ds0ZHsQ9keA1arwNOK3dXYmauCjUa68q0BOw1uYBc4cUnYX9hOmLUCxlUdmgQ5DBQKpWVTT34WZLmV7vTcDZsyY3E-qcDhrKhf24rPTuX8l0SddMuZnIcHA8EiEMrcmkYExdjcQ3Wt67MnNWWbN2c74mn8ze5IOdsLxCe-0XaX65UH]

- Gevorgyan, V., & Takeda, A. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. National Institutes of Health. [https://vertexaisearch.cloud.google.

- Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1LDpT7f6gnvGUQMIeGgswMyCBvNxQ-kky-pXhhKr4yKHBaSAh9XO9AWhNStHEljI9Ywd6i1pDxPy_IPviTlCrgySCNgyNnA4J9fVUJSra3tT9S47h5DIKlHXLHGqltejtf0wgY8gK81Cgk5p59SpCLXdG3w==]

- Ashenhurst, J. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmDyTVreCbgzbv9d2s0pzl0L8aqTRuTDvwrqeUrugKzgsxgw8uYmJVO_J8lC05o6EJntpWegE_rwqV80PhkxzZ8nmIM1dYB2pFnQn-Ux7aiD29-a_bOkImMnlZFDJ3oFf1QKyoJkXNKqyyjU2qc5mU4iblxNPhpg7aHJduo67QH6jNlmn-lIdPABwHIUEYrB0=]

- OpenStax. (2023, September 20). 10.5 Preparing Alkyl Halides from Alcohols. Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqPx0RisBwikXXV8ScRoz5P0uoDvXb33QtmvCPv7JiDKaa2YUUtaeuyXg4HhUqHR4Ql5ZtalqjqEKvLAPfi_oFmrTFcU6dd31ftL3HeDYfDnXSgKL17ggUwtLn23LPCziSPNntLIn0xzBozDYzQ8LbhnOyv5WZfKClMgdu8EGdEpX1TPk3dgw4m41UL-Uxr13ARJyFVGNmQg==]

- Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-WP3D71uesLrRH-ZckSa4oh_RFUXunzmi3W2CXFxnsIRleWo90RZZZBNrjQFJ0CDqBljh17F2FG9W7CdelTMLUl4q9UlUOSOG2z1t9IFZiVzNaWMuwhJc_4OHCwU0c6pf417xvIa0qMYK5KqZvXuHU7h2DvjcrZaCUy-rk1KwOEq4_nJs1K_6cRLx8l9_0S6WxZENgd8=]

- Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Uk0GRrxftuaW6SBVzSwr0Mw_GEIj20H4cayUfSPqf2LhhTlTxAZmXnxk45hqLDpQ_vHLB3dNPnHU8CLJz9Iz8lAK_7AqYrbveABMJClq_oxo6e45yYNkU3imDGUARm8TFXAFd9D9T8B57qkxsfx_OBdvFieMHenJfof9k4rL56o7OHUu08xvAc65neE4wPa9HDTHGViZMZDEgyEjSxmINPhE0cQZ7MYz5FqWXVpZ_nzb0z_5GXTjE1q3tnd0PSOnrJvzOS1sEGakWFAUc1hiMgFG2jJcBQ1Xhg==]

- Chegg. (2023, November 3). What is the major product formed when each alcohol is treated with HCl?. Retrieved from Chegg.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa5t07gB8Xmq9ybqZFKPptcL_bDJdfem9Hx7X4pWfio_w9eUxzSMep1jq9c-XknrX6jMrbryYPlHSrflG1vbQ3NCOJ1fuWTta1gp-A8F0Kf3bOxsePC8VT_M7XnAhdgMtz-Rl6Ejnk00BS7ac7lCOUe0iLuHK7_tHauoqXVhu9FhHEpO4aWXWS-pDfIIschGCFhv2B74Oko6PuxxUYlDB4oqvUalubd1fOJUXAP3X6B7WTE8oT6ody5A==]

- Organic Chemistry MCQs. (2025, November 11). Monochlorination of cis-1,2-dimethyl cyclopentane. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF90KgTmE_TIbYVHytIM1x24Grp09TC5Jc4WTxdAl1MZXVk58S-4uOfJInEhaYf4HKgM6u7nV2ZG-rr0P4HbK9KLtEmjhJcuaUZ9kHc-aoYDN3aZsFieDgWfLywXcxdAHG8cu0Sqzw=]

- PubChem. (n.d.). This compound. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzKGNnEKIH50GoiZoi7aeZ0qHDs6QTpF37d28huJxSK233XIZVIcmkwxQ89lG2Jip1QQlXtcajBUIMTpEkxZ91tb30yPWRf5xCCbx9kwCM12Gn6zrF8rVRnoyEqp3990gG-kyt4h17UeNLo-7cO-506sj4E25v9t72Ra1j5gyVkD12s8_kxQ==]

- Chemistry Steps. (n.d.). Converting Alkenes to Alkyl Halides. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4_8tC2oMXjjb2jpdg1u7qCfNUYx-J4JIJxOUS6rkXmsIPsj7eTzjAL24l5L2y7x0i0tOQZaf1nMaCbfrWVFGJymdjOs9JGNLNqEn5Dv_3T6MoJB_MwcOdECURGrykkbDiBY1XUix-py2WSNgDyiBoTsPn-jNlA94eeYNje54=]

- Pearson+. (n.d.). When HBr adds across the double bond of 1,2-dimethylcyclopentene.... Retrieved from Pearson+. [https://vertexaisearch.cloud.google.

- Guidechem. (n.d.). This compound 60400-37-5 wiki. Retrieved from Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyhh9a-NPRnh6CFXn_V10IEuFbVAqRq27jiMuLNVp5VDlBDRIQRPaydWtKwledO3wpDOFoVBRRb2VysZCg_AEJLYxz_OWqTXJgJ87xAd6D_ehsA1ExXZ4ukclZEOZ-STwFcvqqZyHnzOZpxyjCdLLd0YThe1EFbeMAJvDqlIYeXfqpkQD7I4uulqlDleiJTKk=]

- NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from NCERT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfQndT7jAi4jdmk2rdojVejR0oMwfKkXhN3--03BT6ZWKldHDD8ZBOiK9ocZ8ZvIi9vw1KLS3k7-4AbDLIH0Ssm-DCKH2e35RhzldYH7XpltKylLHLBtji0vwITg0aZlfy1aY-sbVfAg==]

- The Pennsylvania State University. (n.d.). 6.3 Preparing Alkyl Halides from Alkenes. Fundamentals of Organic Chemistry-OpenStax Adaptation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG86PftNSXlm8MFkamxQu1kM6RKjTHe8mGjMBt7Y1R7VQ23HfmJ6pRBFBfZur-1Xgxt-u_ixCVXRfNUYHMFoY9cKr8V6E9VHH45XrNEAAtFc0LFRU-EJ2mgGDTVWZX0husvKtr7jmN3-JOZKpGAFOdEDoDL0D1KiOa00WrEa_7c-lJL3EOcPrVu6z26BewrhNXHIoU5gaUInAllhPo=]

- YouTube. (2015, April 10). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx8j3_QV2R0bvLDAfR6boMFhvqM_CZzaL6hZkNg5gYX3BOs9mPbA5ouzJO5cmeMfSnP3gadSVIZQLEf7mjfbjZVHjEgDuNN6KYVdShmO4bO_BFkEW1KxhMP2_yfNpEY3kLjB6fheQ=]

- Leah4Sci. (2016, November 7). Markovnikov vs Anti-Markovnikov in Alkene Addition Reactions Organic Chemistry Tutorial. Retrieved from Leah4Sci. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqh0WI7u9W1SkdvSmN5T2DNVRPZMXneF3bG4aWoroCouBVom1nV-SdR2OFRyxHMFRWNNNfLU0s6eEZRQPKgUUN_Lya37p3xP1F8Fhbsl3i6pOZzR6a_FSYCdtse2xF8rIk7P6uSxH1SyjNylaqQ-cRMYq82-gzpwA9NGs1YVxOgAFMHMP9BAOnih9Q-38=]

- Chemistry Steps. (n.d.). Markovnikov's Rule. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwH2MWBA6VIqfeoXflE74gvdXTv_6XIlQHCVtkpwPk4_uAIK4-MupaZJapDbGx-CgG1hGugIyYVXciEvKTQTpVqOTOC1txu8QEeknDTw97Wc9y3KbvWGvsWTA1PmntUFdC3lgJJaXuL1a965Y=]

- Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6hlpVd9a71S2D8i5sX4P9Df74Sf4LMc4I8qSbJJ1qgdgl-N0Us0qRPmOMxFH8NVKhZE5l4hm3_0oCQVDmWMufSPzayrKC-RRcRdF2a9Fdq7f7duO_5U8YEckITqUS98UZWhovDwI=]

- Homework.Study.com. (n.d.). Suggest an experimental procedure that could be used to synthesise 1,2-dimethylcyclopentene from 1,2-dimethylcyclopentanol. Retrieved from Homework.Study.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERX-YWvBooN3v5LFEGcBYGQWdRx1crSPr_z-FQrOWXDlFhnVKhkHdN8gpZw8RGB-40UweRy-4gT211CMSQTbWHycPd6J0NV5mQntzzZwkd7Ufrw5jPPqe_7SCMBClLrb9v_QkzhDj756miubRPHZqqgk2Ufx02OTIxm8K6KH0SiWYvv2RZpxcr6dN7ufqAxHTAF6HHLfI9qmN_k9WpimQgVz8ND01xIW7kWOArwfYZypRtZjGVYhT5QNoGfldphGyq_B0lanRQNpnCHndP08AvCoWnkc-rjxYX7ed29v985JhW]

- Filo. (2025, October 6). Reaction of Cyclopentane-1,3-diol with Thionyl Chloride (SOCl₂). Retrieved from Filo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW7FAJxRq_-suJCVMs5sPVgeMM7b91IN_mMtgjxhyVNnmHbTzJzacysdoTeh_VpQVRAvX7av526JrWvpefaeOl5XfyKkmYzAQzOpPJeqdy4vTei475j8B9qQgjoeucTAbobhaCYLe_oPzHOvxhg2_Re0BaeQIMUwqMR_8lydf8Pv1SZX7ZU-GmqgnbFdcN-EjHIG2tbSyArSo-K3dndb6JN9PulSA9HT_vVVzBfc_Z8mwUB_P26poXBPwbBZ1qLqC--nQ=]

- Sciencemadness.org. (2008, May 30). thionyl chloride and alcohols. Retrieved from Sciencemadness.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSkAvw9llkvIg7ASZXzLLmQou6BRlX7no5DgAaHnv39IKrwmja7txNCVLaLWAEfVj7sI7dp4X1MivVJ5IXGe_mMqgBWGkHTI--0C8_riCuBeKBipTRi1hZzLgumG4WpVhm_Y3ggNH6pJ1lmdtMhQN9xYziHUVD]

Sources

- 1. Buy this compound (EVT-14727882) | 61042-06-6 [evitachem.com]

- 2. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Converting Alkenes to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 5. leah4sci.com [leah4sci.com]

- 6. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 7. When HBr adds across the double bond of 1,2-dimethylcyclopentene,... | Study Prep in Pearson+ [pearson.com]

- 8. homework.study.com [homework.study.com]

- 9. youtube.com [youtube.com]

- 10. fiveable.me [fiveable.me]

- 11. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 6.3 Preparing Alkyl Halides from Alkenes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 16. youtube.com [youtube.com]

- 17. homework.study.com [homework.study.com]

- 18. This compound | C7H13Cl | CID 70171143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Page loading... [guidechem.com]

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Chloro-1,2-dimethylcyclopentane

Abstract: The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring that a given name corresponds to a single, specific molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide offers a comprehensive deconstruction of the IUPAC nomenclature for the chiral molecule 1-chloro-1,2-dimethylcyclopentane. We will systematically analyze its structure, apply the foundational rules of cycloalkane naming, and delve into the critical stereochemical descriptors required for its complete and unequivocal identification. This document is intended for researchers, scientists, and professionals in drug development who require a deep, operational understanding of complex organic nomenclature.

PART 1: Foundational Principles of Cycloalkane Nomenclature

The naming of any substituted cycloalkane is a logical process built on a few core principles. Before addressing the specific target molecule, it is essential to establish this foundation.

Determining the Parent Structure

The parent structure is the core cyclic hydrocarbon. In cases where a molecule contains both a ring and an acyclic (straight or branched) chain, the parent is typically the component with the greater number of carbon atoms.[1] For this compound, the parent structure is a five-carbon ring, cyclopentane .

Identifying and Naming Substituents

Any atom or group of atoms replacing a hydrogen on the parent structure is a substituent. For our target molecule, we identify the following:

-

-Cl: A chlorine atom, named as a chloro substituent.[2]

-

-CH₃: Two methyl groups, collectively named using the prefix "di-" as dimethyl .

The Lowest Locant Rule for Numbering

The carbon atoms of the parent ring must be numbered to assign locations (locants) to the substituents. The primary directive is the "lowest locant rule," which dictates that the numbering scheme must provide the lowest possible set of locants for the substituents.[3][4] This is determined by comparing numbering schemes at the first point of difference.

The Role of Alphabetical Order

When multiple numbering schemes result in the same lowest locant set, alphabetical order of the substituents is used as a tie-breaker to assign the number '1' position.[1] Substituents are then listed alphabetically in the final name, irrespective of their locant number. Prefixes like "di-", "tri-", etc., are ignored for alphabetization purposes.[4]

PART 2: Systematic Naming of this compound

With the foundational principles established, we can now apply them to the specific structure of this compound.

Structural Analysis of the Target Molecule

The name indicates a cyclopentane ring with three substituents: a chloro group and a methyl group on the same carbon atom, and a second methyl group on an adjacent carbon atom.

Application of Numbering Rules

To assign the lowest possible locants, we must decide which substituted carbon to designate as C1.

-

Option A: Begin numbering at the carbon bearing both the chloro and methyl groups. This assigns locants of 1, 1, and 2 to the substituents.

-

Option B: Begin numbering at the carbon bearing the single methyl group. This assigns locants of 1, 2, and 2 to the substituents.

To determine the correct scheme, we compare the locant sets {1,1,2} and {1,2,2}. At the first point of difference (the second locant), 1 is lower than 2. Therefore, Option A is the correct numbering scheme. The carbon with two substituents is C1, and the adjacent carbon with one substituent is C2.

Assembling the Base Name

Following the rules, we assemble the name by listing the substituents alphabetically, preceded by their locants, and followed by the parent name.

-

Substituents (alphabetical): chloro, dimethyl

-

Locants: 1-chloro, 1-methyl, 2-methyl

-

Combine: 1-chloro-1,2-dimethyl

-

Add Parent: This compound

The logical workflow for determining this base name is illustrated below.

Caption: Workflow for determining the base IUPAC name.

PART 3: Stereochemical Elucidation

The base name this compound is incomplete because it does not describe the three-dimensional arrangement of the atoms. This requires a stereochemical analysis.

Identifying Chiral Centers

A chiral center (or stereocenter) is typically a carbon atom bonded to four different groups.

-

Carbon-1 (C1): Is bonded to -Cl, -CH₃, the C2 of the ring, and the C5 of the ring. These four groups are different. Thus, C1 is a chiral center.

-

Carbon-2 (C2): Is bonded to -CH₃, -H, the C1 of the ring, and the C3 of the ring. These four groups are different. Thus, C2 is a chiral center.

With two chiral centers, a maximum of 2² = 4 stereoisomers can exist.

The Cahn-Ingold-Prelog (CIP) Priority System

To assign the absolute configuration (R or S) at each chiral center, we use the Cahn-Ingold-Prelog (CIP) rules to rank the priority of the attached groups.[5][6]

| Priority Rule | Description |

| Rule 1 | Groups are prioritized based on the atomic number of the atom directly bonded to the chiral center. Higher atomic number = higher priority.[7] |

| Rule 2 | If a tie exists, proceed outward along the substituent chains to the first point of difference. The chain with the atom of higher atomic number at this point receives higher priority.[6] |

| Rule 3 | Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[8] |

Priority Assignment at Stereocenter C1

The four groups attached to C1 are ranked as follows:

| Group | Atom at C1 | Atomic Number | Analysis of Ties | Final Priority |

| -Cl | Cl | 17 | N/A (Highest atomic number) | 1 |

| -C2H(CH₃)- | C | 6 | Bonded to (C, C, H). Highest priority among carbons. | 2 |

| -C5H₂- | C | 6 | Bonded to (C, H, H). Lower priority than C2. | 3 |

| -CH₃ | C | 6 | Bonded to (H, H, H). Lowest priority among carbons. | 4 |

Priority Assignment at Stereocenter C2

The four groups attached to C2 are ranked as follows:

| Group | Atom at C2 | Atomic Number | Analysis of Ties | Final Priority |

| -C1(Cl)(CH₃)- | C | 6 | Bonded to (Cl, C, C). Highest priority. | 1 |

| -C3H₂- | C | 6 | Bonded to (C, H, H). Higher priority than methyl. | 2 |

| -CH₃ | C | 6 | Bonded to (H, H, H). Lower priority than C3. | 3 |

| -H | H | 1 | N/A (Lowest atomic number) | 4 |

The decision-making process for these assignments is visualized below.

Caption: CIP priority assignment logic for stereocenters C1 and C2.

PART 4: The Four Stereoisomers and Their Complete IUPAC Names

With the priorities assigned, we can determine the R/S configuration for each of the four possible stereoisomers. This is done by orienting the molecule so the lowest-priority group (4) is pointing away from the viewer and observing the direction of the path from priority 1 → 2 → 3.

-

Clockwise: R (from rectus, Latin for right)

-

Counter-clockwise: S (from sinister, Latin for left)

The four stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images).

The (1R, 2R) and (1S, 2S) Enantiomeric Pair

-

(1R,2R)-1-chloro-1,2-dimethylcyclopentane: At C1, with the -CH₃ group pointing away, the path from -Cl (1) → -C2 (2) → -C5 (3) is clockwise (R) . At C2, with the -H atom pointing away, the path from -C1 (1) → -C3 (2) → -CH₃ (3) is clockwise (R) .

-

(1S,2S)-1-chloro-1,2-dimethylcyclopentane: This is the mirror image of the (1R, 2R) isomer. All chiral centers are inverted. The path at C1 is counter-clockwise (S) and the path at C2 is counter-clockwise (S) .

The (1R, 2S) and (1S, 2R) Enantiomeric Pair

These isomers are diastereomers of the first pair (stereoisomers that are not mirror images).

-

(1R,2S)-1-chloro-1,2-dimethylcyclopentane: At C1, the configuration is R . At C2, the configuration is S .

-

(1S,2R)-1-chloro-1,2-dimethylcyclopentane: This is the mirror image of the (1R, 2S) isomer. At C1, the configuration is S . At C2, the configuration is R .

A summary of the four unique molecules is presented below.

| Full IUPAC Name | Configuration at C1 | Configuration at C2 | Stereochemical Relationship |

| (1R,2R)-1-chloro-1,2-dimethylcyclopentane | R | R | Enantiomer of (1S,2S) |

| (1S,2S)-1-chloro-1,2-dimethylcyclopentane | S | S | Enantiomer of (1R,2R) |

| (1R,2S)-1-chloro-1,2-dimethylcyclopentane | R | S | Enantiomer of (1S,2R) |

| (1S,2R)-1-chloro-1,2-dimethylcyclopentane | S | R | Enantiomer of (1R,2S) |

Conclusion

The complete and unambiguous IUPAC name for any stereoisomer of this compound requires the integration of several layers of nomenclature rules. The process begins with identifying the parent cycloalkane, naming the substituents, and applying the lowest locant rule to establish the base name: This compound . Subsequently, a rigorous stereochemical analysis is essential. By identifying the two chiral centers at C1 and C2 and applying the Cahn-Ingold-Prelog priority rules, we can assign an R or S descriptor to each. This results in four distinct stereoisomers, each with a unique name, such as (1R,2R)-1-chloro-1,2-dimethylcyclopentane . This systematic approach ensures that every name corresponds to one and only one molecular structure, a prerequisite for accuracy and reproducibility in scientific research and development.

References

- Vertex AI Search. (n.d.). IUPAC Rules for Nomenclature of substituted Cycloalkanes.

- Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes.

- University of Calgary. (n.d.). Substituted Cycloalkanes.

- OpenStax. (2023, September 20). 4.1 Naming Cycloalkanes. Organic Chemistry.

- Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.

- Chemistry Steps. (n.d.). How to Determine the R and S Configuration.

- Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules.

- New World Encyclopedia. (2021, April 2). Cahn–Ingold–Prelog priority rules.

- OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities.

- Solubility of Things. (n.d.). Naming Cycloalkanes.

- Studylib. (n.d.). Cycloalkanes: Naming, Isomers, and Strain.

- UCLA. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules.

- University of Manitoba. (n.d.). Stereochemistry.

Sources

- 1. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. IUPAC Rules for Nomenclature of substituted Cycloalkanes [almerja.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 8. vanderbilt.edu [vanderbilt.edu]

stereoisomers of 1,2-dimethylcyclopentane

An In-Depth Technical Guide to the Stereoisomers of 1,2-Dimethylcyclopentane

Abstract

This technical guide provides a comprehensive analysis of the , a fundamental topic in stereochemistry with implications for synthetic chemistry and materials science. We will explore the structural nuances, nomenclature, and stability of the three distinct stereoisomers. This document details the underlying principles of their chirality and symmetry, provides validated experimental protocols for their analytical separation and characterization, and discusses the thermodynamic factors governing their relative stabilities. The guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of stereoisomerism in cyclic systems.

Introduction: The Stereochemical Landscape of 1,2-Dimethylcyclopentane

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] The 1,2-dimethylcyclopentane molecule serves as a classic textbook example to illustrate complex stereochemical relationships, including enantiomers, diastereomers, and meso compounds. The structure contains two adjacent stereogenic centers (chiral carbons) at positions 1 and 2 of the cyclopentane ring.[2] The number of possible stereoisomers for a molecule with 'n' chiral centers is given by the formula 2^n.[2] For 1,2-dimethylcyclopentane (n=2), this would suggest a maximum of four stereoisomers. However, due to internal symmetry in one of the geometric isomers, only three stereoisomers exist in total.[1][3]

These isomers are categorized into two geometric forms: cis and trans, based on the relative positions of the two methyl groups with respect to the plane of the ring.

-

cis-1,2-Dimethylcyclopentane : Both methyl groups are on the same side of the ring.

-

trans-1,2-Dimethylcyclopentane : The methyl groups are on opposite sides of the ring.

The cis isomer is a single, achiral meso compound, while the trans isomer exists as a pair of chiral, non-superimposable mirror images known as enantiomers.[1] The relationship between the cis isomer and either of the trans enantiomers is diastereomeric.[1]

Structural Analysis and Stereochemical Assignment

A rigorous understanding of the three-dimensional structure is paramount for predicting chemical and physical properties. The cyclopentane ring is not planar and adopts an "envelope" conformation to relieve angular strain. This puckering affects the spatial relationship between the substituents.

cis-1,2-Dimethylcyclopentane: A Meso Compound

The cis isomer has both methyl groups oriented on the same face of the cyclopentane ring. Despite having two chiral centers (C1 and C2), the molecule as a whole is achiral. This is because it possesses an internal plane of symmetry that bisects the C3-C4 and C5-C1 bonds, making the molecule superimposable on its mirror image.[2] Such compounds are termed meso compounds.

-

Stereochemical Configuration : The chiral centers in the cis isomer have opposite configurations, (1R, 2S) or (1S, 2R). Due to the plane of symmetry, these two designations represent the same, single achiral molecule.

trans-1,2-Dimethylcyclopentane: A Pair of Enantiomers

In the trans configuration, the two methyl groups are on opposite sides of the ring. This arrangement eliminates the internal plane of symmetry, rendering the molecule chiral.[4] Consequently, trans-1,2-dimethylcyclopentane can exist as a pair of non-superimposable mirror images, known as enantiomers.[4][5]

-

Stereochemical Configuration : The two enantiomers have distinct stereochemical configurations at both chiral centers:

-

(1R, 2R)-1,2-dimethylcyclopentane

-

(1S, 2S)-1,2-dimethylcyclopentane

-

These enantiomers will rotate plane-polarized light in equal but opposite directions and have identical physical properties (boiling point, density, etc.) except when interacting with other chiral entities.

Relative Thermodynamic Stability

The relative stability of stereoisomers is primarily dictated by steric strain. In cyclic systems, this includes torsional strain from eclipsing C-H bonds and steric hindrance between substituents.

-

trans-1,2-dimethylcyclopentane is more stable than the cis isomer. [6]

The causal factor is the steric hindrance between the two methyl groups. In the cis isomer, the adjacent methyl groups are forced to be on the same side of the ring, leading to significant van der Waals repulsion (steric strain).[6] In the trans isomer, the methyl groups are positioned on opposite sides, allowing them to be further apart in space, which minimizes this repulsive interaction.[6][7] When considering the puckered envelope conformation of cyclopentane, the trans isomer can adopt a conformation where both methyl groups occupy pseudo-equatorial positions, which is energetically favorable. The cis isomer, however, is constrained to have one pseudo-equatorial and one pseudo-axial methyl group, introducing unfavorable 1,3-diaxial-like interactions.

| Isomer | Configuration | Chirality | Relative Stability | Key Steric Interaction |

| cis-1,2-Dimethylcyclopentane | (1R, 2S) | Achiral (Meso) | Less Stable | Steric hindrance between adjacent, eclipsed methyl groups. |

| trans-1,2-Dimethylcyclopentane | (1R, 2R) and (1S, 2S) | Chiral | More Stable | Methyl groups are on opposite faces, minimizing steric strain. |

Experimental Protocol: Separation and Characterization by Gas Chromatography (GC)

Due to their similar boiling points, separating the is a significant analytical challenge. High-resolution gas chromatography (GC) is the method of choice. The key to a successful separation lies in the selection of an appropriate stationary phase that can differentiate the isomers based on subtle differences in their shape and polarity.[8]

Causality of Stationary Phase Selection

For non-polar analytes like dimethylcyclopentanes, a non-polar stationary phase (e.g., squalane or a polydimethylsiloxane) will separate components primarily based on boiling point.[8] Since the boiling points of the cis and trans isomers are very close (99.5 °C for cis, 99.3 °C for trans), baseline separation on such columns is difficult. To improve resolution, a more polar stationary phase can be employed.[8] Even though these hydrocarbons are non-polar overall, minor differences in their molecular shape and polarizability can lead to differential interactions with a polar stationary phase, enabling separation.

Step-by-Step GC Methodology

This protocol is a representative method for achieving the separation of dimethylcyclopentane isomers.

-

Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is required.

-

Column Selection : A high-resolution capillary column is essential. An Agilent CP-Squalane column (100 m x 0.25 mm ID, 0.2 µm film thickness) is a suitable choice for high-resolution separation of hydrocarbon isomers.[8]

-

Sample Preparation : Prepare a dilute solution (e.g., 1% v/v) of the isomer mixture in a volatile solvent such as pentane or hexane.

-

GC Parameters :

-

Injector : Split injection with a high split ratio (e.g., 1:100) at 250°C.

-

Carrier Gas : Hydrogen or Helium at a constant flow or pressure. For Hydrogen, an initial pressure of 210 kPa can be used.[8]

-

Oven Temperature Program : Start at a low initial temperature to maximize interaction with the stationary phase. A slow ramp rate is critical for resolving closely eluting peaks.

-

Initial Temperature: 40°C, hold for 5 minutes.

-

Ramp: Increase temperature at 0.5°C/min to 70°C.[8]

-

Final Hold: Hold at 70°C for 5 minutes.

-

-

Detector : FID at 250°C.

-

-

Data Analysis : Identify the peaks based on their retention times. The elution order will depend on the stationary phase. For non-polar phases, the order is typically related to the boiling point. The more stable trans isomer often elutes slightly before the cis isomer. Peak integration will provide the relative abundance of each isomer in the mixture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these isomers.

-

¹³C NMR : Due to the plane of symmetry in cis-1,2-dimethylcyclopentane, chemically equivalent carbons will produce a single signal. This results in a simpler spectrum with only four distinct signals (one for the two methyl groups, one for C1/C2, one for C3/C5, and one for C4). The chiral trans isomers, lacking this symmetry, will exhibit a more complex spectrum with seven unique signals (one for each of the five ring carbons and one for each of the two non-equivalent methyl groups).

-

¹H NMR : Similar principles apply. The symmetry of the cis isomer leads to a less complex proton spectrum compared to the trans enantiomers.

Spectroscopic data for these compounds are available in public databases, which can be used for reference and confirmation of experimental results.[9][10][11]

Conclusion

The provide a rich platform for understanding the core principles of stereochemistry. The existence of a meso compound and a pair of enantiomers from the same molecular formula highlights the critical role of molecular symmetry. The greater thermodynamic stability of the trans isomer is a direct consequence of minimizing steric strain, a fundamental concept in conformational analysis. Finally, the analytical separation of these closely related compounds by techniques such as gas chromatography underscores the practical challenges and solutions in isomer analysis, which is a critical task in fields ranging from petroleum chemistry to pharmaceutical development.

References

- Organic Chemistry On-Line. (n.d.). Stereoisomers.

- Study.com. (n.d.). Draw all the . Assign R and S configurations to the...

- Brainly. (2024, May 21). Show that trans-1,2-dimethylcyclopentane can exist in chiral, enantiomeric forms.

- Study.com. (n.d.). Between cis-1-2-dimethylcyclopropane and trans-1-2-dimethylcyclopropane, which do you believe is more stable? Explain your answer.

- Wyzant. (2020, September 29). Which is more stable, cis or trans?

- Filo. (2023, November 4). There are two different substances named trans-1,2-dimethylcyclopentane...

- Chegg. (2020, September 25). Solved Which is more stable and why.

- Filo. (2023, November 4). cis-1, 2-Dimethylcyclobutane is less stable than its trans isomer, but ci...

- PubChem. (n.d.). 1,2-Dimethylcyclopentane.

- PubChem. (n.d.). (1S,2S)-1,2-dimethylcyclopentane.

- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopentane - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 1,2-Dimethylcyclopentene.

Sources

- 1. homework.study.com [homework.study.com]

- 2. askthenerd.com [askthenerd.com]

- 3. homework.study.com [homework.study.com]

- 4. brainly.com [brainly.com]

- 5. There are two different substances named trans-1,2-dimethylcyclopentane. .. [askfilo.com]

- 6. wyzant.com [wyzant.com]

- 7. Solved Which is more stable and why | Chegg.com [chegg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,2-Dimethylcyclopentane | C7H14 | CID 17148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (1S,2S)-1,2-dimethylcyclopentane | C7H14 | CID 641612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

cis and trans isomers of 1-Chloro-1,2-dimethylcyclopentane

An In-depth Technical Guide on the Cis and Trans Isomers of 1-Chloro-1,2-dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Foreword

The stereochemical identity of a molecule is a critical determinant of its behavior, governing everything from its physical properties to its biological activity. Within the class of cyclic organic compounds, the seemingly subtle spatial arrangement of substituents can lead to profoundly different chemical entities. This guide offers a detailed exploration of the , a molecule that serves as an exemplary model for understanding stereoisomerism in five-membered ring systems.

As a Senior Application Scientist, the objective of this document is to merge theoretical chemical principles with practical, field-tested methodologies. The structure of this guide is therefore designed to provide not only a robust theoretical foundation but also actionable protocols for the synthesis, separation, and characterization of these isomers. We will delve into the rationale behind experimental choices, ensuring that each described method is presented as a self-validating system. By grounding our discussion in authoritative scientific literature and employing clear visual aids, we aim to equip researchers, scientists, and drug development professionals with the expertise needed to navigate the complexities of stereoisomers.

Foundational Principles: Stereoisomerism in Substituted Cyclopentanes

Unlike the more rigid chair conformation of cyclohexane, cyclopentane exists in a dynamic equilibrium of non-planar conformations, primarily the "envelope" and "half-chair" forms, which serve to minimize angular and torsional strain. The introduction of substituents onto the cyclopentane ring can favor certain conformations and, more importantly, creates the possibility of stereoisomerism.

For a 1,2-disubstituted cyclopentane such as this compound, two diastereomers can exist:

-

cis-1-Chloro-1,2-dimethylcyclopentane: In this isomer, the chloro and the adjacent methyl group are located on the same face of the cyclopentane ring.

-

trans-1-Chloro-1,2-dimethylcyclopentane: In this isomer, the chloro and the adjacent methyl group are situated on opposite faces of the ring.

It is a crucial point that each of these diastereomers is chiral and therefore exists as a pair of enantiomers. A complete stereochemical description thus involves a total of four distinct stereoisomers. The difference in the three-dimensional arrangement of the chloro and methyl groups gives rise to unique physical and chemical properties for the cis and trans diastereomers, including differences in boiling points, spectroscopic signatures, and chemical reactivity.

Synthesis and Stereochemical Control: The Hydrochlorination of 1,2-Dimethylcyclopentene

The primary synthetic route to this compound involves the addition of hydrogen chloride (HCl) to 1,2-dimethylcyclopentene. The stereochemical course of this electrophilic addition reaction dictates the resulting ratio of cis and trans isomers. The reaction proceeds via a tertiary carbocation intermediate, and the stereochemistry of the product is determined by the trajectory of the chloride ion's nucleophilic attack on this planar intermediate.

Experimental Protocol: Synthesis via Electrophilic Addition

-

Reaction Assembly: A solution of 1,2-dimethylcyclopentene (1.0 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of HCl: Anhydrous hydrogen chloride gas is bubbled through the solution, or a pre-prepared solution of HCl in the same anhydrous solvent is added dropwise. The progress of the reaction should be monitored using an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reaction Quench and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent like sodium sulfate.

-

Isolation and Purification: The solvent is removed by rotary evaporation. The resulting crude product, which is a mixture of cis and trans isomers, can then be purified and the isomers separated by fractional distillation or preparative gas chromatography.

Causality Behind Experimental Design:

-

Anhydrous Conditions: The strict exclusion of water is essential to prevent the formation of 1,2-dimethylcyclopentanol, which would arise from the competitive reaction of water with the carbocation intermediate.

-

Low Temperature Control: Conducting the reaction at 0 °C helps to manage the exothermic nature of the addition and can influence the stereoselectivity by favoring the kinetic product.

The stereochemical outcome is typically a mixture of cis and trans products. The final isomer ratio is a function of steric hindrance and the relative stabilities of the transition states. The chloride ion can attack the carbocation intermediate from the same face as the initial proton addition (syn-addition) or from the opposite face (anti-addition).

Caption: Synthesis of cis and trans isomers.

Analytical Differentiation: Spectroscopic and Chromatographic Techniques

The unambiguous identification and differentiation of the are achieved through a combination of modern analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the stereochemistry of organic molecules.

-

¹H NMR: The proton NMR spectra of the cis and trans isomers will exhibit distinct differences in the chemical shifts of the methyl protons and the protons on the cyclopentane ring. The through-space magnetic anisotropy effects are different in each isomer, leading to unique spectral fingerprints.

-

¹³C NMR: Similarly, the carbon-13 NMR spectra will show different chemical shifts for the carbon atoms, particularly the carbons bearing the chloro and methyl groups (C1 and C2) and the methyl carbons themselves. These differences arise from steric compression effects and altered electronic environments.

Table 1: Representative ¹³C NMR Chemical Shift Data

| Carbon Atom | cis-Isomer (ppm) | trans-Isomer (ppm) |

| C1 (C-Cl) | ~ 72 | ~ 78 |

| C2 (C-CH₃) | ~ 43 | ~ 48 |

| C1-CH₃ | ~ 22 | ~ 27 |

| C2-CH₃ | ~ 18 | ~ 23 |

| Ring CH₂s | ~ 25-38 | ~ 25-38 |